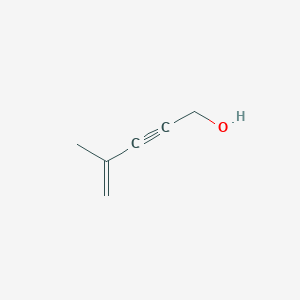
1,2,3,4-Tetrahidroftalina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydrophthalazine derivatives can be approached through different methods. One notable method involves palladium-catalysed carbonylation of iodoarenes, utilizing carbon monoxide and various hydrazine derivatives as N-nucleophiles in a three-component palladium-catalysed cascade hydrazinocarbonylation. This method allows for the synthesis of tetrahydrophthalazin-1-one and tetrahydrophthalazin-1,4-dione derivatives in varying yields (Marosvölgyi-Haskó et al., 2011). Another approach is the regiocontrolled and stereoselective synthesis using radical cyclizations, which provides access to tetrahydrophthalazine derivatives with high yields and diastereoselectivities (Zhang et al., 2018).
Molecular Structure Analysis
Tetrahydrophthalazines exhibit diverse molecular structures depending on the substitutions at different positions of the heterocyclic ring. The structure can significantly influence the compound's reactivity and physical properties. For instance, the molecular structure of tetrahydrophthalazines is pivotal in determining their coordination chemistry and electron transfer phenomena in coordination complexes (Kaim, 2002).
Chemical Reactions and Properties
Tetrahydrophthalazine derivatives participate in various chemical reactions, including cycloadditions, which are central to constructing new compounds with complex structures. For example, [3 + 3] cycloaddition reactions involving azides and azaoxyallyl cations yield 1,2,3,4-tetrazines, showcasing the synthetic utility of tetrahydrophthalazine frameworks (Xu et al., 2018).
Aplicaciones Científicas De Investigación
Química Verde
1,2,3,4-Tetrahidroftalina se utiliza en la síntesis verde de nuevos compuestos. Por ejemplo, se ha utilizado en el desarrollo de (E)-2-(1,4-dioxo-1,2,3,4-tetrahidroftalina-2-carbonil)-3-(1H-indol-3-il)acrilonitrilos . Esta síntesis implica la condensación de Knoevenagel seguida de alquilación con agentes alquilantes .
Química Heterocíclica
Los compuestos que contienen la porción de ftalazina, como this compound, son de interés en la química heterocíclica debido a sus actividades farmacológicas y biológicas . Se han utilizado en la síntesis de 1,8-naftiridina-3-carbonilftalazina-1,4-dionas .
Investigación Farmacéutica
This compound se utiliza en la investigación farmacéutica debido a su importancia potencial en el desarrollo de fármacos. Por ejemplo, los andamios de indol 3-sustituido, que se pueden sintetizar utilizando this compound, se encuentran en una serie de compuestos biológicamente activos, especialmente con actividades anticancerígenas, antitumorales, hipoglucémicas, antiinflamatorias, analgésicas y antipiréticas .
Síntesis Orgánica
This compound se utiliza en la síntesis orgánica. Por ejemplo, se ha utilizado en la síntesis de indoles 3,3-dimetil-2-amida a través de la reacción de amidación oxidativa promovida por I2/DMSO .
Química Analítica
En química analítica, this compound se puede utilizar como un estándar para la calibración de instrumentos y la validación de métodos analíticos debido a su estructura y propiedades bien definidas .
Mecanismo De Acción
Safety and Hazards
1,2,3,4-Tetrahydrophthalazine is a chemical compound that should be handled with care. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . It is also recommended to use personal protective equipment and ensure adequate ventilation .
Propiedades
IUPAC Name |
1,2,3,4-tetrahydrophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIWEDICJHIFJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CNN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60789-87-9 (hydrochloride) | |
| Record name | 1,2,3,4-Tetrahydrophthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013152891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30157096 | |
| Record name | 1,2,3,4-Tetrahydrophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13152-89-1 | |
| Record name | 1,2,3,4-Tetrahydrophthalazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13152-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydrophthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013152891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydrophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydrophthalazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic structure of 1,2,3,4-Tetrahydrophthalazine and what is its molecular formula and weight?
A1: 1,2,3,4-Tetrahydrophthalazine is a heterocyclic compound with a fused benzene and diazine ring system. Its core structure consists of a six-membered benzene ring fused to a six-membered ring containing two nitrogen atoms. The molecular formula is C8H10N2, and the molecular weight is 134.18 g/mol.
Q2: What synthetic routes are commonly employed to synthesize 1,2,3,4-Tetrahydrophthalazine derivatives?
A2: Several synthetic approaches have been explored, including:
- Pictet-Spengler-type reaction: Condensation of 3-hydroxybenzylhydrazine with carbonyl compounds like acetone, cyclohexanone, and 1-methyl-4-piperidone in acidic conditions yields 1,1-disubstituted 1,2,3,4-tetrahydrophthalazines. []
- Condensation with phthalic anhydride: Microwave irradiation of 3-aryl-2-hydrazino-1,8-naphthyridines with phthalic anhydride in the presence of a catalytic amount of DMF efficiently produces 2-(3-aryl-l,8-naphthyridin-2-yl)-1,2,3,4-tetrahydrophthalazine-1,4-diones. []
- Reactions of 2,3-diacyl-1,2,3,4-tetrahydrophthalazines: These derivatives serve as versatile intermediates for further functionalization, allowing access to diversely substituted tetrahydrophthalazines. [, , , ]
Q3: Can you provide an example of a specific 1,2,3,4-Tetrahydrophthalazine derivative and its reported biological activity?
A3: Sodium nucleinate (2-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione sodium salt dihydrate), registered as Tamerit in the Russian Federation, is a derivative with notable immunomodulatory and anti-inflammatory properties. Studies have demonstrated its potent suppressive effect on LPS-stimulated human mononuclear cells in vitro and in vivo. [] It effectively inhibits sepsis development in a mouse model of LPS-induced sepsis by reducing plasma inflammatory cytokine production. [] Furthermore, Sodium nucleinate significantly inhibits oxidative burst in human monocytes, particularly in response to PMA stimulation. This suggests a potential mechanism for its anti-inflammatory effects by mitigating ROS-mediated proinflammatory cytokine production. []
Q4: How does the structure of Sodium nucleinate relate to its observed biological activity?
A4: While the precise mechanism of action remains to be fully elucidated, the presence of the amino group at the 2-position and the sodium salt dihydrate form likely contribute to its unique pharmacological profile. Modifications to the core structure of 1,2,3,4-tetrahydrophthalazine can significantly impact its biological activity.
Q5: Are there other studies investigating the structure-activity relationship of 1,2,3,4-Tetrahydrophthalazine derivatives?
A5: Yes, research on N-substituted phthalazine sulfonamide derivatives has explored their potential as aldose reductase (AR) inhibitors. [] The study demonstrated that structural modifications on the phthalazine ring, particularly the introduction of sulfonamide moieties, can significantly influence AR inhibitory activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














